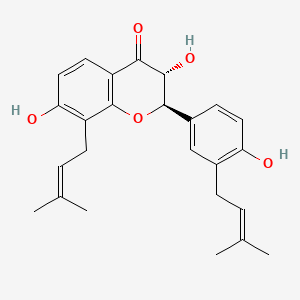

3-Hydroxyglabrol

Description

Structure

3D Structure

Properties

CAS No. |

74148-41-7 |

|---|---|

Molecular Formula |

C25H28O5 |

Molecular Weight |

408.5 g/mol |

IUPAC Name |

(2R,3R)-3,7-dihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C25H28O5/c1-14(2)5-7-16-13-17(8-11-20(16)26)24-23(29)22(28)19-10-12-21(27)18(25(19)30-24)9-6-15(3)4/h5-6,8,10-13,23-24,26-27,29H,7,9H2,1-4H3/t23-,24+/m0/s1 |

InChI Key |

LAQLCZKPJGMFRM-BJKOFHAPSA-N |

Isomeric SMILES |

CC(=CCC1=C(C=CC(=C1)[C@@H]2[C@H](C(=O)C3=C(O2)C(=C(C=C3)O)CC=C(C)C)O)O)C |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1)C2C(C(=O)C3=C(O2)C(=C(C=C3)O)CC=C(C)C)O)O)C |

Origin of Product |

United States |

Isolation and Extraction Methodologies for 3 Hydroxyglabrol from Natural Sources

Botanical Origin and Distribution within Glycyrrhiza Species

The genus Glycyrrhiza, commonly known as licorice, is the principal botanical source of 3-Hydroxyglabrol. The distribution and concentration of this compound can vary significantly among different species within the genus.

Glycyrrhiza glabra as a Primary Source for this compound Isolation

Glycyrrhiza glabra, or common licorice, is widely recognized as a primary and abundant source of this compound. core.ac.uknih.gov This species has been the focus of numerous phytochemical investigations, which have consistently identified this compound as one of its characteristic flavonoid constituents. nih.govcaldic.comauctoresonline.org Bioassay-directed fractionation of Glycyrrhiza glabra L. var. typica has successfully led to the isolation and characterization of this compound, among other antimicrobial isoflavonoids. nih.gov The presence of this compound in the roots and stems of G. glabra contributes to the plant's documented antimicrobial properties. core.ac.uk Untargeted UHPLC-HRMS analysis of different organs of G. glabra var. typica from Calabria, a region with PDO certified licorice, has confirmed that this compound is a key species-specific marker, particularly concentrated in the roots. unimib.it

Presence and Comparative Abundance in Other Glycyrrhiza Species

While G. glabra is a major source, this compound is not exclusively found in this species. However, its abundance can differ when compared to other species within the Glycyrrhiza genus. For instance, a systematic review comparing the chemical profiles of G. uralensis, G. glabra, and G. inflata noted that this compound was present exclusively in the extracts of G. glabra. caldic.com This suggests a higher and more specific accumulation of this compound in G. glabra compared to the other two medicinally important licorice species. caldic.com The genus Glycyrrhiza itself comprises about 30 species, and the specific metabolic pathways leading to the production of compounds like this compound can vary, resulting in different phytochemical fingerprints for each species. nih.gov

Advanced Extraction Techniques for Flavonoid Isolation

The effective isolation of this compound from its natural botanical matrix hinges on the selection of an appropriate extraction technique. Both conventional and modern methods are employed, each with its own set of advantages and limitations.

Optimized Conventional Solvent Extraction Protocols (e.g., Soxhlet Extraction, Maceration)

Traditional solvent extraction methods remain a cornerstone for obtaining flavonoids like this compound from plant materials.

Soxhlet Extraction: This continuous reflux method utilizes solvents like ethanol (B145695) to repeatedly wash the plant material, offering high extraction efficiency. mdpi.com However, the prolonged exposure to heat can potentially degrade thermally sensitive compounds. nih.gov For the extraction of flavonoids from licorice, various solvents, including chloroform, ethanol, and methanol (B129727), have been effectively used. core.ac.uk

Maceration: This simpler technique involves soaking the plant material in a solvent for a specific period. While less efficient than Soxhlet extraction, it avoids the use of high temperatures, which can be beneficial for preserving the integrity of the target compounds.

The choice of solvent is a critical parameter in conventional extraction. The polarity of the solvent must be carefully matched with that of the target compound to maximize yield. elementlabsolutions.com For flavonoids, solvents like ethanol, methanol, and ethyl acetate (B1210297) are commonly used. vinanhatrang.com

Table 1: Comparison of Conventional Extraction Methods

| Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Soxhlet Extraction | Continuous reflux with a solvent. mdpi.com | High extraction efficiency, requires less solvent than simple maceration. mdpi.com | Potential for thermal degradation of compounds due to prolonged heating. nih.gov |

| Maceration | Soaking plant material in a solvent at room temperature. | Simple, avoids heat-induced degradation. | Can be time-consuming and may result in lower yields compared to other methods. |

| Reflux Extraction | Boiling the solvent with the plant material and condensing the vapor back into the mixture. mdpi.com | More efficient than maceration due to the use of heat. | Not suitable for heat-sensitive compounds. mdpi.com |

Modernized Extraction Approaches (e.g., Supercritical Fluid Extraction, Deep Eutectic Solvent (NADES) Extraction)

In recent years, green and sustainable extraction technologies have gained prominence for the isolation of natural products.

Supercritical Fluid Extraction (SFE): This technique utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. campariacademy.comajgreenchem.com By manipulating pressure and temperature, the solvating power of the supercritical fluid can be precisely controlled, allowing for selective extraction. scielo.br SFE is particularly advantageous for extracting lipophilic compounds and is considered a green technology due to the use of a non-toxic, easily removable solvent. ajgreenchem.com The low operating temperatures also help in preserving heat-sensitive compounds. nih.gov

Natural Deep Eutectic Solvent (NADES) Extraction: NADES are mixtures of natural compounds, such as choline (B1196258) chloride and sugars or organic acids, that form a liquid with a significantly lower melting point than its individual components. nih.govmdpi.com These solvents are biodegradable, have low toxicity, and can be tailored to selectively extract specific classes of compounds. nih.gov The extraction efficiency of NADES has been shown to be comparable or even superior to conventional solvents for extracting flavonoids. frontiersin.orgmdpi.com The viscosity of NADES can be a challenge, but this can often be overcome by the addition of water. frontiersin.org

Table 2: Overview of Modern Extraction Techniques

| Technique | Principle | Advantages | Key Parameters |

|---|---|---|---|

| Supercritical Fluid Extraction (SFE) | Utilizes a fluid above its critical temperature and pressure as a solvent. campariacademy.com | Green and sustainable, selective, low temperature, minimal solvent residue. ajgreenchem.comnih.gov | Pressure, temperature, co-solvent addition, flow rate. ajgreenchem.com |

| Deep Eutectic Solvent (NADES) Extraction | Employs a mixture of natural compounds forming a eutectic liquid as the solvent. nih.gov | Biodegradable, low toxicity, high extraction efficiency, tunable selectivity. nih.govmdpi.com | Molar ratio of components, water content, temperature, extraction time. mdpi.com |

Chromatographic Separation and Purification Strategies

Following extraction, the crude extract containing this compound and a multitude of other phytochemicals must undergo a purification process. Chromatography is the most powerful and widely used technique for this purpose.

The separation is typically achieved using column chromatography with a solid adsorbent like silica (B1680970) gel or alumina. libretexts.org The crude extract is loaded onto the column, and a solvent or a mixture of solvents (the mobile phase) is passed through it. Different compounds in the extract will have varying affinities for the stationary phase and the mobile phase, causing them to travel down the column at different rates and thus separate.

For complex mixtures like plant extracts, more advanced chromatographic techniques are often necessary to achieve high purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution separation technique that utilizes high pressure to force the mobile phase through a column packed with very fine particles. scispace.com This allows for much faster and more efficient separations compared to traditional column chromatography. Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., methanol-water or acetonitrile-water), is commonly used for the separation of flavonoids.

Comprehensive Two-Dimensional Liquid Chromatography (LC×LC): For extremely complex samples, two-dimensional liquid chromatography can provide enhanced separation power. ku.dk In this technique, fractions from the first chromatographic separation are subjected to a second, different chromatographic separation, offering a much higher degree of resolution. researchgate.net

The final step in the isolation process is the detection and collection of the purified this compound. This is often accomplished using a detector, such as a UV-Vis spectrophotometer or a mass spectrometer, coupled to the chromatography system.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4'-O-methylglabridin |

| Formononetin |

| Glabrene |

| Glabridin (B1671572) |

| Glabrol |

| Glycyrrhizin (B1671929) |

| Hispaglabridin A |

| Hispaglabridin B |

| Phaseollinisoflavan |

| Salicylic acid |

Column Chromatography Techniques (e.g., Silica Gel, Sephadex LH-20)

Column chromatography is a fundamental and widely used method for the separation of individual chemical compounds from a mixture. wikipedia.org This technique relies on the differential adsorption of compounds onto a solid stationary phase as a liquid mobile phase passes through the column. wikipedia.orgbckvalumni.org

In the isolation of this compound, silica gel is a commonly employed stationary phase. acs.org The process typically begins with a crude extract obtained from the natural source, which is then loaded onto a silica gel column. The separation is achieved by eluting the column with a solvent system, often a mixture of non-polar and polar solvents. For instance, a mixture of benzene (B151609) and ether has been successfully used to elute fractions containing this compound. acs.org The principle behind this separation is that compounds with a higher affinity for the silica gel will move down the column more slowly than compounds with a lower affinity, allowing for their separation into different fractions. bckvalumni.org

Another valuable stationary phase for the purification of this compound is Sephadex LH-20. iajps.com This material is a lipophilic, cross-linked dextran (B179266) gel that separates compounds based on a combination of size exclusion and partition chromatography. It is particularly effective for separating flavonoids and other phenolic compounds. The use of Sephadex LH-20 in conjunction with silica gel chromatography allows for a more refined separation, leading to fractions that are significantly enriched in this compound. iajps.com

Below is a table summarizing the column chromatography techniques used for this compound isolation:

| Technique | Stationary Phase | Mobile Phase Example | Principle of Separation |

| Adsorption Chromatography | Silica Gel | Benzene-Ether | Differential adsorption |

| Size Exclusion/Partition Chromatography | Sephadex LH-20 | Various organic solvents | Molecular size and polarity |

Preparative High-Performance Liquid Chromatography (HPLC) for Compound Enrichment and Isolation

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful and high-resolution technique used for the final purification of compounds from complex mixtures. nih.govsigmaaldrich.comshimadzu.eu It operates on the same principles as analytical HPLC but is designed to handle larger quantities of material, making it ideal for isolating pure compounds for further study. sigmaaldrich.com

Following initial separation by column chromatography, the fractions enriched with this compound are often subjected to preparative HPLC for final purification. nih.gov This step is crucial for obtaining the compound at a high purity level. The choice of stationary and mobile phases is critical for achieving optimal separation. Reversed-phase HPLC, which utilizes a nonpolar stationary phase (like C18-bonded silica) and a polar mobile phase, is frequently employed for the purification of flavonoids such as this compound. drawellanalytical.com

A typical preparative HPLC method for this compound might involve a C18 column and a gradient elution system with a mobile phase consisting of two solvents, such as water (often with a small amount of acid like acetic or formic acid to improve peak shape) and an organic solvent like methanol or acetonitrile. The gradient elution involves changing the proportion of the solvents over time, which allows for the separation of compounds with a wide range of polarities. The compound of interest, this compound, is detected as it elutes from the column, typically by a UV detector, and the corresponding fraction is collected.

The following table details a representative preparative HPLC setup for this compound isolation:

| Parameter | Description |

| Stationary Phase | Reversed-phase C18 silica gel |

| Mobile Phase | Gradient of water (with or without acid) and methanol/acetonitrile |

| Detection | UV Absorbance |

| Outcome | High-purity this compound |

Structural Elucidation and Advanced Analytical Characterization of 3 Hydroxyglabrol

Spectroscopic Methodologies for Structural Analysis

Spectroscopic techniques are fundamental in determining the molecular structure of natural products. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal information about their connectivity, functional groups, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Connectivity and Stereochemical Analysis.figshare.comresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. organicchemistrydata.org In the analysis of 3-hydroxyglabrol, both one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments are crucial for assigning the chemical shifts and determining the connectivity of atoms.

¹H NMR spectroscopy provides information about the chemical environment of protons in the molecule. libretexts.org The chemical shifts, reported in parts per million (ppm), are influenced by the proximity of electronegative atoms and unsaturated groups. libretexts.org For instance, protons adjacent to oxygen atoms or on aromatic rings typically resonate at lower fields (higher ppm values). libretexts.org

¹³C NMR spectroscopy offers a wider chemical shift range than ¹H NMR and provides information about the carbon skeleton. oregonstate.edu The chemical shifts of carbons are also influenced by their chemical environment, with carbons in carbonyl groups and aromatic rings appearing at the downfield end of the spectrum. libretexts.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges

| Type of Proton/Carbon | Approximate ¹H Chemical Shift (δ, ppm) | Approximate ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Alkyl | 0.7 - 1.8 libretexts.org | 10 - 35 libretexts.org |

| Methoxy | 3.5 - 4.0 libretexts.org | 50 - 65 libretexts.org |

| Aromatic/Vinylic | 4.5 - 8.0 libretexts.org | 115 - 150 libretexts.org |

| Carbonyl (Ketone) | - | 205 - 220 libretexts.org |

Note: This table provides general ranges and specific shifts for this compound would require experimental data.

2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for establishing the connectivity between protons and carbons. researchgate.netcam.ac.uk COSY spectra reveal proton-proton couplings, while HSQC and HMBC experiments correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. researchgate.netcam.ac.uk These correlations are essential for piecing together the molecular structure and confirming the placement of substituents like the prenyl groups on the flavanone (B1672756) core of this compound.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis.figshare.comresearchgate.nethmdb.caspectroscopyonline.com

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound. wikipedia.org For this compound, high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the confirmation of its molecular formula, C₂₅H₂₈O₅. nih.govoup.com

In addition to molecular weight determination, MS provides valuable structural information through the analysis of fragmentation patterns. wikipedia.orgchemguide.co.uk When a molecule is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments is often characteristic of the compound's structure. For this compound, common fragmentation pathways would involve cleavages of the prenyl side chains and the flavanone ring system. For example, in negative ion mode ESI-MS/MS, a precursor ion of m/z 407 [M-H]⁻ has been observed, with major fragment ions at m/z 203 and 221. nih.gov In positive ion mode, a precursor ion of m/z 409 [M+H]⁺ can produce fragments at m/z 353, 335, and 205. nih.gov These fragmentation patterns are crucial for distinguishing this compound from its isomers.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Identification.researchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and conjugated systems within a molecule.

IR spectroscopy measures the absorption of infrared radiation, which causes vibrations of molecular bonds. scholarsresearchlibrary.com The frequencies of these vibrations are characteristic of specific functional groups. For this compound, IR spectroscopy would be expected to show absorption bands corresponding to hydroxyl (-OH) groups, a carbonyl (C=O) group of the flavanone ring, aromatic C-H bonds, and C-O ether linkages.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. uobabylon.edu.iq This technique is particularly useful for identifying chromophores, which are conjugated systems of double bonds. The flavanone core of this compound, with its aromatic rings and carbonyl group, constitutes a chromophore that gives rise to characteristic absorption maxima in the UV-Vis spectrum. researchgate.net Analysis of these absorption bands can provide insights into the extent of conjugation and the presence of certain structural motifs. researchgate.net

Hyphenated Techniques for Comprehensive Metabolite Profiling

Hyphenated techniques, which couple a separation method with a detection method, are essential for the analysis of complex mixtures, such as plant extracts. These methods allow for the separation, identification, and quantification of individual components within the mixture.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, UHPLC-MS/MS) for Identification and Quantification in Complex Mixtures.hmdb.caspectroscopyonline.comnih.gov

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. spectroscopyonline.com Ultra-high-performance liquid chromatography (UHPLC) offers improved resolution and faster analysis times compared to conventional LC. oup.comoup.com

In the context of analyzing this compound in complex mixtures like licorice root extracts, LC-MS/MS is the method of choice. oup.comoup.comresearchgate.netresearchgate.net The sample is first separated on a chromatographic column, and the eluting compounds are then introduced into the mass spectrometer. Tandem mass spectrometry (MS/MS) allows for the selection of a specific precursor ion (e.g., the molecular ion of this compound) and its fragmentation to produce a characteristic product ion spectrum, which serves as a highly specific fingerprint for identification. nih.gov This technique has been successfully used to tentatively identify this compound in complex traditional Chinese medicine formulations. oup.comoup.com

Table 2: LC-MS Data for Tentative Identification of this compound

| Observed [M-H]⁻ (m/z) | Calculated [M-H]⁻ (m/z) | Mass Error (ppm) | Key MS/MS Fragments [M-H-H₂O]⁻ (m/z) | Reference |

|---|

This high degree of mass accuracy and the specific fragmentation pattern provide strong evidence for the presence of this compound in the sample.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component and Derivatized Flavonoid Analysis.researchgate.netnih.govnih.gov

Gas chromatography-mass spectrometry (GC-MS) is another powerful hyphenated technique, primarily used for the analysis of volatile and thermally stable compounds. phcogj.com For non-volatile compounds like flavonoids, derivatization is often required to increase their volatility and thermal stability, making them amenable to GC-MS analysis. nih.gov

While less common for the direct analysis of intact this compound due to its low volatility, GC-MS can be employed to analyze smaller, volatile fragments produced by degradation or to analyze derivatized flavonoids. nih.govnih.gov The separation is achieved based on the compounds' boiling points and interactions with the stationary phase of the GC column. The mass spectrometer then provides identification based on the mass spectrum and fragmentation pattern of the eluted compounds. phcogj.com This method can be particularly useful for identifying specific structural moieties within the this compound molecule after chemical modification.

Advanced Structural Characterization and Stereochemical Assignment Techniques

The definitive structure of this compound, a prenylated flavanonol isolated from Glycyrrhiza glabra, was established through the concerted application of advanced spectroscopic techniques, primarily mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The initial structure was proposed in 1980 following its isolation and characterization from Glycyrrhiza glabra L. var. typica. nih.govebi.ac.uk Subsequent analyses using high-resolution instrumentation have solidified this structural assignment and allowed for a detailed characterization.

High-Resolution Mass Spectrometry (HRMS) has been pivotal in determining the elemental composition of this compound. The molecular formula was confirmed as C₂₅H₂₈O₅. nih.gov Analyses using techniques such as electrospray ionization (ESI) have provided a precise monoisotopic mass of approximately 408.1937 Da, which is consistent with the proposed structure. nih.gov Tandem mass spectrometry (MS/MS) experiments, particularly in negative ion mode, have shed light on the compound's fragmentation pattern. Key fragments observed at m/z 203 and 221 correspond to characteristic cleavages of the flavonoid C-ring, which are crucial for confirming the core flavanone structure and the placement of substituents. nih.gov

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₂₅H₂₈O₅ | nih.gov |

| Molecular Weight | 408.49 g/mol | chemfaces.com |

| Monoisotopic Mass | 408.19367399 Da | nih.gov |

| Ionization Mode | ESI (Negative) | nih.gov |

| Precursor m/z | 407 [M-H]⁻ | nih.gov |

| Major MS/MS Fragments | m/z 221, 203, 159 | nih.gov |

The stereochemical complexity of this compound, which contains two chiral centers at the C2 and C3 positions of the heterocyclic C-ring, has been resolved primarily through extensive NMR studies. The accepted IUPAC name, (2R,3R)-3,7-dihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one, defines the absolute configuration. nih.govchemfaces.com This assignment is supported by detailed analysis of ¹H and ¹³C NMR spectra.

The ¹H-NMR spectrum is particularly informative for determining the relative stereochemistry of the C2 and C3 protons. The coupling constant between H-2 and H-3 (JH2-H3) is approximately 11.5 Hz. researchgate.net This large coupling constant is characteristic of a trans-diaxial arrangement of these two protons, which establishes the relative configuration of the substituents on the C-ring. Advanced 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), would typically be used to further confirm spatial proximities, although specific NOESY data for this compound is not prominently reported in the literature.

The definitive assignment as (2R, 3R) suggests that the absolute configuration was likely determined by comparison with related, known natural products from the same biosynthetic pathway or through chemical correlation studies. To date, a single-crystal X-ray diffraction analysis, which would provide an unambiguous determination of the solid-state conformation and absolute stereochemistry, has not been reported for this compound. The structural elucidation therefore stands as a testament to the power of modern spectroscopic methods.

Table 2: Selected ¹H and ¹³C NMR Spectroscopic Data for this compound (500 MHz, DMSO-d₆)

| Position | δC (ppm) | δH (ppm), J (Hz) |

|---|---|---|

| 2 | - | 5.00 (d, J = 11.5) |

| 3 | - | 4.54 (d, J = 11.5) |

| 4 | 191.4 | - |

| 4a | 102.8 | - |

| 5 | 165.7 | - |

| 6 | 95.1 | 6.38 (d, J = 2.0) |

| 7 | 165.0 | - |

| 8 | 107.0 | - |

| 8a | 158.0 | - |

| 1' | 129.5 | - |

| 2' | 115.0 | 7.18 (d, J = 2.0) |

| 3' | 127.8 | - |

| 4' | 156.0 | - |

| 5' | 115.0 | 6.78 (d, J = 8.5) |

| 6' | 128.5 | 7.09 (dd, J = 8.5, 2.0) |

Data sourced from a supplemental file on Figshare. researchgate.net

Biosynthesis and Metabolic Pathways of 3 Hydroxyglabrol

Proposed Biosynthetic Precursors and Enzymatic Steps in Flavonoid Synthesis

The biosynthesis of all flavonoids, including 3-Hydroxyglabrol, originates from the phenylpropanoid pathway. frontiersin.orgfrontiersin.org This foundational metabolic route converts the aromatic amino acid phenylalanine, derived from primary metabolism via the shikimate pathway, into the precursors necessary for flavonoid synthesis. frontiersin.orgmdpi.com The key rate-limiting enzyme that initiates this process is Phenylalanine ammonia-lyase (PAL), which catalyzes the conversion of phenylalanine to cinnamic acid. mdpi.com

From cinnamic acid, a series of enzymatic reactions leads to the formation of 4-coumaroyl-CoA. This molecule serves as a critical entry point into the flavonoid-specific pathway. Chalcone (B49325) synthase (CHS), a pivotal enzyme in flavonoid biosynthesis, then catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to produce a chalcone intermediate. frontiersin.orgplos.org In licorice, this is typically isoliquiritigenin. frontiersin.org Subsequently, the enzyme chalcone isomerase (CHI) facilitates the stereospecific cyclization of the chalcone into a flavanone (B1672756), such as liquiritigenin. plos.orgscholarsresearchlibrary.com

The formation of this compound from the flavanone backbone requires several additional, highly specific modification steps. The structure of this compound—a dihydroflavanol with two prenyl groups—indicates the action of at least two key enzyme classes:

Hydroxylases: A hydroxylation step at the 3-position of the flavanone ring is necessary. This reaction is typically catalyzed by a flavanone 3-hydroxylase (F3H), a type of cytochrome P450 monooxygenase. mdpi.com

Prenyltransferases (PTs): The attachment of two dimethylallyl pyrophosphate (DMAPP) moieties (prenylation) to the flavonoid core is a hallmark of many bioactive compounds in Glycyrrhiza. researchgate.net These reactions are catalyzed by specific prenyltransferase enzymes, which add the isoprenoid chains to the flavonoid skeleton, giving rise to the final structure of this compound. researchgate.net

The proposed enzymatic steps leading toward this compound are summarized in the table below.

| Step | Precursor(s) | Enzyme | Product |

| 1 | Phenylalanine | Phenylalanine ammonia-lyase (PAL) mdpi.com | Cinnamic Acid |

| 2 | Cinnamic Acid | Cinnamate-4-hydroxylase (C4H) plos.org | 4-Coumaric Acid |

| 3 | 4-Coumaric Acid | 4-Coumarate-CoA ligase (4CL) mdpi.com | 4-Coumaroyl-CoA |

| 4 | 4-Coumaroyl-CoA + 3x Malonyl-CoA | Chalcone synthase (CHS) frontiersin.orgplos.org | Chalcone (e.g., Isoliquiritigenin) |

| 5 | Chalcone | Chalcone isomerase (CHI) plos.orgscholarsresearchlibrary.com | Flavanone (e.g., Liquiritigenin) |

| 6 | Flavanone | Flavanone 3-hydroxylase (F3H) mdpi.com | Dihydroflavanol |

| 7 | Dihydroflavanol | Prenyltransferase (PT) researchgate.net | Prenylated Dihydroflavanol |

| 8 | Prenylated Dihydroflavanol | Prenyltransferase (PT) researchgate.net | Diprenylated Dihydroflavanol (this compound) |

Genetic Regulation and Enzyme Expression in the Biosynthesis of this compound and Related Flavonoids

The biosynthesis of flavonoids is a tightly regulated process controlled at the genetic level by a complex network of transcription factors (TFs). plos.org These proteins bind to the promoter regions of biosynthetic genes, such as PAL, CHS, and CHI, to activate or suppress their expression, thereby controlling the metabolic flux through the pathway.

Key families of transcription factors involved in regulating flavonoid synthesis in Glycyrrhiza include:

R2R3-MYB Transcription Factors: These are major regulators of the flavonoid pathway in plants. plos.org Studies have shown that specific MYB proteins, such as GlMYB4 and GlMYB88 in Glycyrrhiza uralensis, positively regulate flavonoid synthesis by upregulating the expression of key enzyme genes like CHS and C4H. plos.org Overexpression of another MYB factor, AtMYB12 from Arabidopsis, in Glycyrrhiza inflata hairy roots significantly increased the production of total flavonoids by inducing genes like PAL and CHS. frontiersin.org

bHLH Transcription Factors: These proteins often work in concert with R2R3-MYB TFs to form a regulatory complex that activates the expression of flavonoid biosynthetic genes. nih.gov

In addition to activators, negative regulators also play a crucial role. Research has identified a histone deacetylase, GiSRT2, in Glycyrrhiza inflata that acts as a negative regulator of flavonoid biosynthesis. mdpi.com Inhibition or silencing of the GiSRT2 gene led to an increased accumulation of total flavonoids, suggesting that it normally functions to suppress the pathway. mdpi.com

The expression of these regulatory and biosynthetic genes can also be influenced by external stimuli known as elicitors. For instance, treatment with methyl jasmonate (MeJA), a plant hormone involved in defense signaling, has been shown to induce the expression of MYB transcription factors and enhance flavonoid accumulation in Glycyrrhiza cell cultures. plos.org

Comparative Biosynthesis Profiles Across Different Glycyrrhiza Species

The genus Glycyrrhiza comprises several species, with G. glabra, G. uralensis, and G. inflata being the most common medicinal varieties. nih.govacs.org While they share the fundamental flavonoid biosynthetic pathway, there are significant species-specific differences in their secondary metabolite profiles. acs.org These variations, or "chemotypes," arise from differences in the expression and activity of genes encoding the downstream, modifying enzymes such as hydroxylases, methyltransferases, and particularly prenyltransferases. nih.gov

This leads to the accumulation of characteristic flavonoids that can serve as chemical markers for a particular species:

Glycyrrhiza glabra : This species is known for producing a high amount of glabridin (B1671572) and related prenylated isoflavonoids, including this compound and glabrol. nih.govresearchgate.netnih.gov

Glycyrrhiza inflata : It is characterized by a high concentration of licochalcone A, a retrochalcone. nih.govscielo.br While it also produces this compound, its profile is distinct from G. glabra. knapsackfamily.com

Glycyrrhiza uralensis : This species has a higher ratio of flavanone glycosides to chalcone glycosides compared to the other species. scielo.br

A holistic analysis of 151 secondary metabolites across these three species revealed significant biosynthetic preferences, particularly in the classes of chalcones, isoflavanes, and flavonols. acs.org These differences underscore that while the core biosynthetic machinery is conserved, the evolutionary divergence of genes in the later, diversifying steps of the pathway leads to the unique chemical fingerprint of each Glycyrrhiza species. nih.govacs.org The presence of this compound in G. glabra and G. inflata but not typically as a major compound in G. uralensis highlights this species-specific biosynthetic capability. nih.govknapsackfamily.com

Chemical Synthesis and Structural Modification Strategies for 3 Hydroxyglabrol Analogs

Total Synthesis Approaches for Complex Flavonoid Skeletons

The total synthesis of complex flavonoids like 3-hydroxyglabrol has not been explicitly reported in the literature, presenting a significant synthetic challenge. However, established methodologies for constructing the core flavonoid skeleton can be adapted and extended. Flavones and their dihydro-derivatives (flavanones) are traditionally prepared through several key synthetic routes that could form the basis of a strategy for this compound. orientjchem.org

Two of the most prominent methods for building the 2-phenylchromen-4-one backbone are the Baker-Venkataraman rearrangement and the Claisen-Schmidt condensation. orientjchem.org

Baker-Venkataraman Rearrangement: This method involves the conversion of a 2-hydroxyacetophenone (B1195853) into its corresponding benzoyl ester. Subsequent treatment with a base induces a rearrangement to form a 1,3-diphenylpropane-1,3-dione (B8210364) intermediate. This dione (B5365651) can then be cyclized under acidic conditions to yield the flavone (B191248) skeleton. orientjchem.org

Claisen-Schmidt Condensation: This approach involves the condensation of a 2-hydroxyacetophenone with an aromatic benzaldehyde (B42025). The resulting 2'-hydroxychalcone (B22705) intermediate undergoes oxidative cyclization to form the flavone ring. orientjchem.org

For a complex target like this compound, these classical methods would require significant modification, particularly in the strategic introduction of the two prenyl groups and the stereospecific formation of the hydroxyl group at the C-3 position. The synthesis would likely involve multi-step procedures with careful use of protecting groups to manage the reactive phenolic hydroxyls. researchgate.net A plausible strategy would start with appropriately substituted acetophenone (B1666503) and benzaldehyde precursors, potentially introducing the prenyl groups via electrophilic substitution before or after the formation of the core skeleton.

Table 1: Key Total Synthesis Strategies for Flavonoid Skeletons

| Synthesis Method | Key Reactants | Intermediate | Reaction Type |

| Baker-Venkataraman Rearrangement | 2-Hydroxyacetophenone, Benzoyl chloride | 1,3-Diphenyl-1,3-dione | Rearrangement, Cyclization |

| Claisen-Schmidt Condensation | 2-Hydroxyacetophenone, Benzaldehyde | 2'-Hydroxychalcone | Condensation, Oxidative Cyclization |

| Palladium-Catalyzed Synthesis | 2-Bromophenols, Terminal alkynes | - | Carbonylative Annulation |

This table summarizes classical and modern approaches for constructing the core flavonoid structure, which could be adapted for the synthesis of this compound. orientjchem.org

Semi-Synthesis and Derivatization Strategies for this compound Analogs

Given the challenges of total synthesis, semi-synthesis starting from naturally isolated this compound or its more abundant precursor, glabrol, offers a more practical route to generate analogs. nih.govtandfonline.com Derivatization allows for the targeted modification of specific functional groups to explore their impact on biological activity.

The structure of this compound offers several sites for chemical modification: the hydroxyl groups at C-3, C-7, and C-4', and the aromatic rings. Standard derivatization techniques could be employed:

Alkylation and Acylation: The phenolic hydroxyl groups can be readily converted to ethers or esters to modulate lipophilicity and hydrogen bonding capacity.

Glycosylation: Attachment of sugar moieties to the hydroxyl groups can alter solubility and pharmacokinetic properties. The synthesis of flavonoid glycosides is a well-established field, though it often requires selective protection of other hydroxyl groups to achieve regioselectivity. frontiersin.org

Modification of Prenyl Groups: The double bonds within the two prenyl chains are susceptible to reactions such as hydrogenation, epoxidation, or dihydroxylation, allowing for the introduction of new functionalities.

An example of a successful semi-synthetic drug derived from a related Glycyrrhiza compound is Carbenoxolone, a derivative of glycyrrhetinic acid, which highlights the value of this approach in drug development. unanijournal.com For analytical purposes, derivatization is also key; phytoestrogens are often converted to their trimethylsilyl (B98337) derivatives to improve their volatility and allow for analysis by gas chromatography–mass spectrometry (GC-MS). mdpi.com This same principle can be applied synthetically to create new analogs.

Table 2: Potential Semi-Synthesis and Derivatization Strategies for this compound

| Reaction Type | Target Site(s) | Potential Reagents | Purpose of Modification |

| Alkylation (Etherification) | C-3, C-7, C-4' hydroxyls | Alkyl halides (e.g., methyl iodide), Dimethyl sulfate | Increase lipophilicity, Block hydrogen bonding |

| Acylation (Esterification) | C-3, C-7, C-4' hydroxyls | Acyl chlorides, Acid anhydrides | Create prodrugs, Modify solubility |

| Glycosylation | C-7, C-4' hydroxyls | Activated sugar donors | Enhance water solubility, Alter bioavailability |

| Prenyl Group Modification | C-8, C-3' prenyl chains | H₂/Pd-C, m-CPBA, OsO₄ | Explore role of unsaturation in activity |

This table outlines potential chemical modifications that could be applied to the this compound scaffold to generate novel analogs for biological evaluation.

Structure-Guided Design Principles for Novel this compound Derivatives

Modern drug discovery increasingly relies on structure-guided design, where computational tools are used to predict the interactions between a ligand and its biological target. This rational approach allows for the design of derivatives with improved potency and selectivity, minimizing the trial-and-error of traditional medicinal chemistry.

Molecular docking studies have been performed to investigate the binding of phytochemicals from herbal supplements, including this compound, with nuclear receptors such as the estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). nih.gov In one such study, this compound was computationally docked into the ligand-binding domains of both ERα and ERβ, yielding significant binding energy scores of -68.9 kcal/mol and -101.5 kcal/mol, respectively. nih.gov

These findings provide a concrete starting point for the design of new analogs:

Improving Selectivity: The difference in binding energy suggests a preference for ERβ. By analyzing the specific amino acid contacts in the computationally generated binding pose, modifications can be designed to enhance interactions with the ERβ binding pocket while potentially disrupting interactions with ERα, leading to a more selective compound.

Enhancing Potency: The docking model can reveal unoccupied pockets or areas where stronger interactions (e.g., additional hydrogen bonds or hydrophobic contacts) are possible. For instance, functional groups could be added to one of the prenyl chains or the B-ring to form new, favorable contacts within the receptor, thereby increasing binding affinity.

Scaffold Hopping and Bioisosteric Replacement: The flavanone (B1672756) core can be replaced with other heterocyclic systems (scaffold hopping) or functional groups can be swapped for bioisosteres to improve properties like metabolic stability while retaining the key binding interactions identified in the docking study.

The general principles of flavonoid structure-activity relationships also provide guidance. For many flavonoids, the hydroxylation pattern, particularly the presence of a 3',4'-dihydroxy substitution on the B-ring and a hydroxyl group at the C-3 position, is crucial for bioactivity. nih.govencyclopedia.pubencyclopedia.pub Structure-guided design allows for a more refined exploration of these principles, tailoring the molecule to a specific protein target.

Table 3: Reported Molecular Docking Scores for this compound

| Compound | Target Protein | Docking Score (kcal/mol) | Source |

| This compound | Estrogen Receptor α (ERα) | -68.9 | nih.gov |

| This compound | Estrogen Receptor β (ERβ) | -101.5 | nih.gov |

This table presents the computationally predicted binding energies of this compound to human estrogen receptor isoforms, providing a basis for the structure-guided design of new selective modulators. nih.gov

Investigations into the Biological Activities and Underlying Molecular Mechanisms of 3 Hydroxyglabrol in Vitro and Cell Based Studies

Antimicrobial Activity and Associated Mechanisms

3-Hydroxyglabrol has been identified as a significant antimicrobial agent isolated from Glycyrrhiza glabra (licorice) nih.gov. It belongs to a group of isoflavonoids from licorice, including glabridin (B1671572), glabrol, and hispaglabridins A and B, that are largely responsible for the plant's antimicrobial effects nih.govjpub.org. These compounds have demonstrated notable efficacy, particularly against Gram-positive bacteria nih.gov.

In vitro studies have confirmed that this compound possesses significant antimicrobial activity, indicating its capacity to inhibit bacterial growth nih.gov. While detailed mechanistic studies specifically on this compound's mode of action are limited, research on the closely related compound glabrol offers valuable insights. Glabrol demonstrates rapid bactericidal activity against Staphylococcus aureus frontiersin.orgnih.gov. Its mechanism involves disrupting the bacterial cell membrane, leading to increased permeability and the dissipation of the proton motive force, which is crucial for bacterial energy production and survival frontiersin.orgnih.govresearchgate.net.

The impact of this compound on bacterial gene expression has not been extensively detailed in the available research. However, the disruption of fundamental processes like membrane integrity by related compounds suggests that downstream effects on gene regulation are likely. For instance, other natural compounds have been shown to modulate the expression of virulence genes in bacteria like Streptococcus mutans following initial antimicrobial action frontiersin.org. Further investigation is required to elucidate the specific effects of this compound on bacterial genetic regulation.

The ability of this compound to directly reduce the production of bacterial toxins has not been a primary focus of published studies. However, research into other flavonoids isolated from licorice indicates a potential for this activity within this class of compounds. For example, licochalcone A and licochalcone E have been found to inhibit the secretion of alpha-toxin, as well as enterotoxins A and B, by S. aureus frontiersin.org. Antibiotics that inhibit protein synthesis are often effective at suppressing toxin production, which are proteins themselves pharmacyjoe.com. This suggests a possible avenue of investigation for this compound as an anti-virulence agent that could mitigate the severity of infections by targeting toxin synthesis or secretion nih.gov.

The antimicrobial activity of this compound and related licorice isoflavonoids has been evaluated against several clinically relevant bacterial strains.

Staphylococcus aureus : this compound is recognized as one of the active constituents contributing to the anti-staphylococcal properties of licorice extracts nih.gov. The related compound, glabrol, has shown high efficiency against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of antibiotic-resistant infections nih.govresearchgate.net. Studies on glabrol have demonstrated rapid bactericidal effects against both MRSA and methicillin-susceptible S. aureus (MSSA) frontiersin.org.

Streptococcus mutans : While specific data on the inhibitory action of this compound against Streptococcus mutans, a primary causative agent of dental caries, is not extensively documented, other compounds from licorice have shown efficacy. Glycyrrhizin (B1671929), another major component of licorice, has been found to inhibit the growth, biofilm formation, and glucan synthesis of S. mutans mdpi.com. The broad activity of licorice flavonoids against Gram-positive bacteria suggests that this compound may also be effective against this oral pathogen nih.gov.

| Compound | Target Microorganism | Observed Activity | Reference |

|---|---|---|---|

| This compound | General (Gram-positive bacteria) | Identified as a significant antimicrobial agent. | nih.govnih.gov |

| Glabrol (related compound) | Staphylococcus aureus (including MRSA) | Exhibits rapid bactericidal activity; disrupts cell membrane permeability. | frontiersin.orgnih.gov |

| Licochalcone A & E (related compounds) | Staphylococcus aureus | Inhibit secretion of alpha-toxin and enterotoxins A & B. | frontiersin.org |

| Glycyrrhizin (related compound) | Streptococcus mutans | Inhibits cell growth, biofilm formation, and glucan synthesis. | mdpi.com |

Enzyme Inhibition Studies and Mechanistic Insights

Beyond its antimicrobial properties, this compound and related compounds have been investigated for their ability to inhibit key human enzymes involved in metabolic diseases and drug metabolism.

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in the insulin and leptin signaling pathways. Its inhibition is considered a promising therapeutic strategy for type 2 diabetes and obesity nih.govnih.gov. While direct studies on PTP1B inhibition by this compound are scarce, research has shown that other flavonoids from licorice, such as glabrol, are active PTP1B inhibitors researchgate.net. The structural features of these flavonoids, particularly the presence of a prenyl group, are reported to be important for strong PTP1B inhibition researchgate.net. The mechanism of PTP1B inhibitors often involves binding to the catalytic site or allosteric sites, preventing the dephosphorylation of the insulin receptor and its substrates, thereby enhancing insulin sensitivity nih.govdntb.gov.ua.

Cytochrome P450 (CYP) enzymes are a superfamily of proteins essential for the metabolism of drugs and other xenobiotics nih.govmdpi.com. Inhibition of these enzymes can lead to significant drug-drug interactions. The related compound glabrol has been identified as a selective inhibitor of CYP1B1 nih.gov. CYP1B1 is of particular interest in oncology as it is overexpressed in many types of tumors and can contribute to the metabolic activation of procarcinogens and resistance to anticancer drugs mdpi.compatsnap.com. In a live cell assay, glabrol inhibited CYP1B1 with an IC50 value of 15 µM and showed selectivity, as it did not significantly inhibit enzymes from the CYP2 and CYP3 families nih.gov. This selective inhibition highlights the potential of licorice isoflavonoids as targeted therapeutic agents.

| Compound | Target Enzyme | Activity/Potency (IC50) | Significance | Reference |

|---|---|---|---|---|

| Glabrol (related compound) | Protein Tyrosine Phosphatase 1B (PTP1B) | Identified as an inhibitor (specific IC50 not provided in sources). | Potential therapeutic agent for type 2 diabetes and obesity. | researchgate.net |

| Glabrol (related compound) | Cytochrome P450 1B1 (CYP1B1) | 15 µM (in live cell assay) | Selective inhibition suggests potential in cancer therapy and chemoprevention. | nih.gov |

| Glabridin (related compound) | Cytochrome P450 3A4 (CYP3A4) | Identified as a mechanism-based inhibitor. | Potential for drug-herb interactions. | nih.govnih.gov |

Diacylglycerol Acyltransferase (DGAT) Inhibition Mechanisms (referencing related glabrol)

Diacylglycerol acyltransferase (DGAT) is a crucial enzyme in lipid metabolism, catalyzing the final and only committed step in the synthesis of triglycerides from diacylglycerol and fatty acyl-CoA. creative-biolabs.com This process is fundamental for the formation of adipose tissue and the storage of energy. Consequently, the inhibition of DGAT has emerged as a significant therapeutic strategy for conditions associated with excess triglyceride accumulation, such as obesity, type 2 diabetes, and hepatic steatosis. nih.govnih.govscbt.com

While direct studies on this compound's interaction with DGAT are limited, research on the closely related isoprenyl flavonoid, glabrol, provides valuable insights. Glabrol, isolated from licorice roots (genus Glycyrrhiza), has demonstrated potent inhibitory activity against DGAT. nih.govresearchgate.net In one study, glabrol inhibited rat liver microsomal DGAT activity with an IC50 value of 8.0 μM. nih.gov Further kinetic analysis revealed that glabrol acts as a noncompetitive inhibitor of DGAT. nih.govresearchgate.net This mode of inhibition suggests that glabrol binds to a site on the enzyme other than the active site, altering the enzyme's conformation and reducing its catalytic efficiency without competing with the substrates (diacylglycerol or acyl-CoA).

The inhibition of DGAT in the intestine can reduce the absorption of dietary fats, while its inhibition in the liver and adipose tissue can decrease the storage of triglycerides. nih.govnih.gov The demonstrated activity of glabrol highlights the potential for related prenylated flavonoids, including this compound, to function as DGAT inhibitors, thereby influencing lipid metabolism and offering a potential avenue for managing metabolic disorders. researchgate.net

| Compound | Target Enzyme | IC50 Value | Inhibition Type | Potential Therapeutic Application |

|---|---|---|---|---|

| Glabrol | Diacylglycerol Acyltransferase (DGAT) | 8.0 μM | Noncompetitive | Obesity, Type 2 Diabetes |

Broader Enzyme System Modulation by this compound and Related Flavonoids

Flavonoids, a diverse group of polyphenolic secondary metabolites found in plants, are recognized for their capacity to modulate a wide range of enzyme systems, contributing to their various biological activities. nih.govnih.govnih.gov These interactions can either be inhibitory or stimulatory, leading to significant physiological effects. As a flavonoid, this compound is presumed to share this characteristic of broad enzymatic modulation.

One of the key enzymatic pathways influenced by flavonoids is that of flavonoid biosynthesis itself. For instance, flavanone (B1672756) 3'-hydroxylase (F3'H), a cytochrome P450-dependent monooxygenase, is a critical enzyme that introduces a hydroxyl group into the B-ring of flavonoids, such as flavanones and dihydroflavonols. nih.gov This hydroxylation step is pivotal in determining the structure and subsequent biological activity of the resulting flavonoid. nih.govnih.gov

Furthermore, flavonoids can significantly impact the body's endogenous antioxidant enzyme system. Studies have shown that polyphenols can stimulate the production and activity of key antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT). nih.gov This upregulation strengthens the cellular defense against oxidative stress, a phenomenon implicated in the progression of numerous diseases. nih.gov

The ability of flavonoids to interact with such a variety of enzymes underscores their potential to influence cellular processes comprehensively. The structural features of this compound, including its hydroxyl groups and isoprenyl moiety, likely determine its specific enzymatic targets and the nature of its modulatory effects.

Modulation of Cellular Signaling Pathways

Impact on Mitogen-Activated Protein Kinase (MAPK) Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are a series of protein kinase cascades that play a central role in regulating a vast array of cellular processes, including proliferation, differentiation, stress response, and apoptosis. nih.govresearchgate.net The three major, well-characterized MAPK cascades are the extracellular signal-regulated kinase 1 and 2 (ERK1/2), the c-Jun N-terminal kinase (JNK), and the p38 MAPK pathways. researchgate.netmdpi.com Dysregulation of these pathways is associated with various pathologies, making them important targets for therapeutic intervention. researchgate.net

Flavonoids have been shown to exert significant influence over MAPK signaling. Licochalcone A, a flavonoid also found in licorice, has been demonstrated to inhibit the phosphorylation, and thus the activation, of p38 MAPK and Erk 1/2 in lipopolysaccharide (LPS)-activated primary microglia. mdpi.com This inhibition leads to a reduction in inflammatory responses, such as the production of cytokines. mdpi.com The activation of the MAPK pathway can be a critical step in mediating either cell proliferation or growth inhibition, depending on the specific cellular context and the availability of downstream targets. nih.gov Given that flavonoids from the same source can modulate these key signaling kinases, it is plausible that this compound may also impact cellular functions by targeting one or more of the MAPK cascades.

Regulation of PI3K/AKT Signaling

The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a critical intracellular cascade that governs essential cellular functions, including survival, growth, proliferation, and metabolism. aging-us.comnih.gov Activation of this pathway generally promotes cell survival by inhibiting apoptotic processes. aging-us.com

Flavonoids have demonstrated the ability to modulate the PI3K/AKT pathway, although the effects can be context-dependent. For example, studies on flavonoids from licorice stems and leaves have shown that they can exert therapeutic effects by activating the PI3K/AKT signaling pathway, which in turn inhibits neuronal apoptosis. aging-us.comnih.gov This activation leads to the phosphorylation of AKT, which can then inhibit downstream targets that promote cell death. aging-us.com

Conversely, in the context of cancer, some polyphenols like resveratrol have been shown to induce cell death by suppressing the PI3K/AKT pathway. nih.govnih.gov This downregulation prevents the pro-survival signals that are often hijacked by cancer cells to maintain their growth and resist apoptosis. nih.gov This dual regulatory capacity highlights how flavonoids, potentially including this compound, can fine-tune cellular fate by interacting with the PI3K/AKT signaling nexus.

Influence on Nuclear Factor-κB (NF-κB) Transcription

Nuclear Factor-κB (NF-κB) comprises a family of inducible transcription factors that are pivotal regulators of the immune and inflammatory responses, as well as cellular proliferation and survival. nih.govnih.gov In most unstimulated cells, NF-κB dimers are held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. nih.gov Upon stimulation by a wide variety of signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB proteins. This allows NF-κB to translocate to the nucleus and initiate the transcription of a large number of target genes. nih.govnih.gov

Given the central role of NF-κB in inflammation, it is a primary target for anti-inflammatory compounds. The modulation of NF-κB activity is a known mechanism of action for many natural products, including various flavonoids. By inhibiting the activation of the IKK complex or preventing the nuclear translocation of NF-κB, these compounds can effectively suppress the expression of pro-inflammatory genes. While direct evidence of this compound's effect on NF-κB is not yet established, its classification as a flavonoid suggests a potential role in modulating this critical inflammatory pathway.

| Signaling Pathway | Key Proteins | General Function | Observed Effects of Related Flavonoids/Polyphenols |

|---|---|---|---|

| MAPK | ERK1/2, p38, JNK | Proliferation, Apoptosis, Stress Response | Inhibition of p38 and Erk 1/2 phosphorylation (Licochalcone A) |

| PI3K/AKT | PI3K, AKT | Cell Survival, Growth, Proliferation | Activation leading to anti-apoptotic effects (Licorice flavonoids); Inhibition leading to pro-apoptotic effects (Resveratrol) |

| NF-κB | p65 (RelA), p50 | Inflammation, Immunity, Cell Survival | Common target for anti-inflammatory flavonoids (General) |

Effects on Apoptosis Pathways (e.g., mitochondrial apoptosis, death receptor-dependent signaling)

Apoptosis, or programmed cell death, is an essential physiological process for removing damaged or unwanted cells. It is tightly regulated and proceeds through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor-dependent) pathway. nih.govnih.gov

The intrinsic pathway is triggered by intracellular stresses such as DNA damage or oxidative stress. nih.gov This leads to mitochondrial outer membrane permeabilization (MOMP), a critical event regulated by the Bcl-2 family of proteins. nih.gov MOMP results in the release of pro-apoptotic factors, most notably cytochrome c, from the mitochondria into the cytosol. nih.govmdpi.com In the cytosol, cytochrome c associates with Apaf-1 and procaspase-9 to form the apoptosome, which activates caspase-9. Activated caspase-9 then proceeds to activate executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and cell death. nih.govnih.govnih.gov

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. nih.govmdpi.com This engagement triggers the recruitment of adaptor proteins and procaspase-8 to form the death-inducing signaling complex (DISC). nih.gov Within the DISC, procaspase-8 molecules are brought into close proximity, facilitating their auto-activation. Activated caspase-8 then directly activates downstream executioner caspases like caspase-3, thereby executing the apoptotic program. nih.gov

Various natural compounds, including flavonoids and other polyphenols, have been shown to induce apoptosis in pathological cells, often by targeting these pathways. For instance, the polyphenol resveratrol can sensitize cancer cells to apoptosis mediated by death receptors. nih.gov Other compounds have been found to induce the intrinsic pathway by causing the collapse of the mitochondrial membrane potential, triggering the release of cytochrome c, and activating caspase-3 and the cleavage of PARP. nih.govnih.govnih.gov The ability of this compound to influence apoptosis would likely involve the modulation of key components within one or both of these intricate pathways.

Cellular Senescence Pathway Modulation

There is currently no direct scientific evidence available from in vitro or cell-based studies that specifically elucidates the role of this compound in the modulation of cellular senescence pathways. Research on related compounds from licorice, such as licochalcone D, has shown effects on oxidative stress-induced senescence nih.gov, but these findings cannot be directly attributed to this compound without specific investigation.

Other Investigated Biological Activities (In Vitro)

While some reviews mention this compound in the context of the antioxidant potential of compounds isolated from Glycyrrhiza glabra core.ac.uknih.gov, specific data from in vitro antioxidant assays for this compound, including IC50 values from standard tests like DPPH or ABTS radical scavenging assays, are not available in the reviewed literature. The antioxidant properties are generally attributed to the class of prenylated flavonoids to which this compound belongs nih.govmdpi.comnih.govnih.gov.

Detailed in vitro studies on the anti-inflammatory effects of this compound, such as its ability to inhibit nitric oxide (NO) production in macrophage cell lines (e.g., RAW 264.7) or to modulate prostaglandin concentrations, have not been specifically reported. While prenylated flavonoids as a class have been investigated for their anti-inflammatory properties, including the inhibition of NO production nih.govnih.gov, data particular to this compound is absent from the current body of scientific literature.

There is a lack of specific data on the cytotoxic effects of this compound on cancer cell lines from in vitro studies. Consequently, information regarding its potential mechanisms of action, such as cell cycle inhibition or the promotion of autophagy in cancer cells, is also unavailable. Studies on other prenylated flavonoids have shown cytotoxic activities against various cancer cell lines mdpi.comnih.govmdpi.communi.cz, but these findings are not directly transferable to this compound.

Computational and Chemoinformatic Approaches in 3 Hydroxyglabrol Research

Molecular Docking Simulations for Molecular Target Identification and Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in identifying potential molecular targets for 3-hydroxyglabrol and estimating the strength of their interaction, often expressed as binding affinity. nih.govpeerj.com

Research studies have employed molecular docking to investigate the interaction of this compound with various biological targets. For instance, a study exploring phytochemicals as potential estrogen mimics used molecular docking to assess the binding of this compound to human estrogen receptors α (ERα) and β (ERβ). The simulations revealed that this compound docked with both receptors, exhibiting MolDock molecular docking energies of -68.9 kJ/mol for ERα and -101.5 kJ/mol for ERβ. researchgate.net This suggests a potential for this compound to act as a selective estrogen receptor modulator. researchgate.net

In another study focused on identifying potential inhibitors for Dengue virus proteins, this compound was screened against the non-structural protein 3 (NS3). mdpi.com The docking analysis resulted in a binding affinity of -8.4 kcal/mol, indicating a potential inhibitory activity against this viral target. mdpi.com These findings highlight the utility of molecular docking in rapidly screening large libraries of natural compounds against various protein targets to identify promising lead molecules for further investigation. mdpi.com

Table 1: Molecular Docking Data for this compound

| Target Protein | Organism/Virus | Predicted Binding Affinity (kcal/mol) | Docking Software/Method |

|---|---|---|---|

| Estrogen Receptor α (ERα) | Homo sapiens | -68.9 kJ/mol | MolDock |

| Estrogen Receptor β (ERβ) | Homo sapiens | -101.5 kJ/mol | MolDock |

| Non-structural protein 3 (NS3) | Dengue virus | -8.4 | PyRx V1.1 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.orgjocpr.com This approach is used to predict the activity of new or untested compounds based on their molecular descriptors. wikipedia.org While specific QSAR models exclusively developed for this compound are not extensively documented in the available literature, the principles of QSAR are highly relevant to its future investigation.

The development of a QSAR model for a series of compounds that includes this compound would involve several key steps:

Data Set Collection : A dataset of molecules with known biological activities, including this compound and its structural analogs, would be compiled. mdpi.com

Descriptor Calculation : Various physicochemical and structural properties, known as molecular descriptors, would be calculated for each molecule. nih.gov These can include properties like molecular weight, lipophilicity (logP), and topological indices.

Model Development : Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical equation that correlates the descriptors with the biological activity. mdpi.com

Model Validation : The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques to ensure its reliability. nih.gov

By applying QSAR, researchers could predict the potential biological activities of novel derivatives of the this compound scaffold, thereby guiding synthetic efforts toward more potent and selective compounds. jocpr.com

Network Pharmacology and Systems Biology Approaches for Pathway and Interaction Analysis

A typical network pharmacology study involves:

Target Identification : Identifying the potential protein targets of this compound using methods like molecular docking or by searching specialized databases. peerj.com

Network Construction : Building a network that illustrates the interactions between the compound, its targets, and other related proteins and pathways. nih.govacs.org

Pathway Enrichment Analysis : Analyzing the network to identify the key biological pathways that are significantly affected by the compound. nih.gov

Ligand-Based and Structure-Based Drug Design Principles Applied to this compound Scaffolds

Both ligand-based and structure-based drug design are fundamental approaches in the development of new therapeutic agents. nih.govfrontiersin.org

Ligand-based drug design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. gardp.orgnih.gov It relies on the knowledge of other molecules (ligands) that bind to the target. biosolveit.de For this compound, LBDD approaches could involve:

Pharmacophore Modeling : Identifying the essential structural features of this compound and other active compounds that are responsible for their biological activity. This pharmacophore model can then be used to screen virtual libraries for new compounds with similar features. nih.gov

Similarity Searching : Searching for compounds that are structurally similar to this compound, based on the principle that similar molecules often have similar biological activities. mdpi.com

Structure-based drug design (SBDD) is utilized when the 3D structure of the target protein is available. nih.govproteinstructures.com This approach involves:

Docking and Scoring : As discussed in section 7.1, docking simulations can predict how modifications to the this compound scaffold might improve its binding affinity and selectivity for a specific target. nih.gov

Scaffold Hopping : This technique involves replacing the core structure (scaffold) of this compound with a novel one while retaining the key interacting groups. biosolveit.de This can lead to the discovery of new chemical classes with improved properties. biosolveit.denih.gov

By applying these design principles, the this compound scaffold can be systematically optimized to enhance its therapeutic potential, leading to the development of novel drug candidates with improved efficacy and selectivity. proteinstructures.com

Conclusion and Future Perspectives for 3 Hydroxyglabrol Research

Synthesis of Current Academic Understanding and Knowledge Gaps

3-Hydroxyglabrol is a naturally occurring prenylated flavonoid, specifically a flavanone (B1672756), that has been identified primarily in the roots of various Glycyrrhiza species, commonly known as licorice. researchgate.netnih.gov It is recognized as one of the characteristic chemical markers for Glycyrrhiza glabra. researchgate.netprophetmedresearch.comcaldic.com The current scientific understanding of this compound is largely centered on its isolation, and characterization, and its contribution to the antimicrobial properties of licorice extracts. core.ac.ukchemfaces.commdpi.com

Despite its identification and established role in the antimicrobial properties of licorice, significant knowledge gaps remain. A major gap is the limited research into its specific mechanisms of action. While its contribution to the antimicrobial effect of the whole extract is acknowledged, the precise molecular targets and pathways through which this compound exerts its effects are not well understood.

Furthermore, there is a scarcity of studies investigating other potential pharmacological activities of this compound in its isolated form. While licorice extracts containing this compound are known for a wide array of biological effects, including anti-inflammatory, antioxidant, and antiviral properties, the specific contribution of this compound to these activities is largely unexplored. core.ac.ukauctoresonline.org The focus has predominantly been on the more abundant compounds like glycyrrhizin (B1671929) and glabridin (B1671572).

Another significant knowledge gap is the lack of extensive in vivo studies. Most of the current understanding is derived from in vitro analyses of licorice extracts. chemfaces.comresearchgate.net To establish the therapeutic potential of this compound, comprehensive in vivo studies are necessary to understand its pharmacokinetics, bioavailability, and efficacy in a biological system. The complete synthesis of this compound also appears to be an under-researched area, which limits the availability of the pure compound for detailed biological investigations.

Emerging Research Avenues and Methodological Innovations for this compound

Future research on this compound is poised to move beyond simple identification and into more functional and mechanistic studies. An emerging avenue is the in-depth exploration of its specific antimicrobial mechanisms. This could involve investigating its effects on microbial cell membranes, enzyme inhibition, or gene expression, moving beyond the general observation of antimicrobial activity. mdpi.comauctoresonline.org

Methodological innovations in analytical chemistry, such as ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS), are enabling more precise and sensitive detection and quantification of this compound in complex plant extracts. researchgate.netasm.orgnih.gov These advanced techniques can facilitate a more accurate correlation between the concentration of this compound and the observed biological activities of the extracts. This will be crucial for dissecting its specific contributions.

Furthermore, computational approaches, such as molecular docking and simulations, are emerging as valuable tools to predict the potential molecular targets of natural products like this compound. acs.org These in silico methods can help to prioritize experimental studies and provide insights into the structure-activity relationships of the compound.

The application of "omics" technologies, such as transcriptomics, proteomics, and metabolomics, to cells or tissues treated with purified this compound represents a significant methodological advance. These approaches can provide a global view of the cellular response to the compound, helping to identify novel biological pathways and therapeutic targets that have not been previously associated with it.

Potential for Advanced Translational Research Applications of this compound in Chemical Biology

The field of chemical biology, which utilizes small molecules to study and manipulate biological systems, offers a fertile ground for the translational application of this compound research. ku.dk Given its defined chemical structure and biological activity, this compound can be used as a chemical probe to investigate the biological processes underlying microbial infections.

One of the key areas for translational research is the development of this compound or its derivatives as novel antimicrobial agents. mdpi.com With the rise of antibiotic resistance, there is an urgent need for new therapeutic options. The unique structure of this compound could serve as a scaffold for the synthesis of new antimicrobial drugs with improved efficacy and reduced toxicity.

Furthermore, the principles of medicinal chemistry, such as the synthesis of hybrid molecules and bioisosteric replacements, could be applied to this compound to enhance its therapeutic properties. eie.gr For instance, modifying its structure could improve its bioavailability, target specificity, or potency.

In the context of chemical biology, this compound could also be employed to identify and validate new drug targets. eie.gr By understanding how this molecule interacts with microbial or host cell components, researchers can uncover novel proteins or pathways that are critical for disease progression. This knowledge can then be used to design new therapeutic interventions.

The integration of molecular and cellular biology with advanced technologies has significantly accelerated the progression of drug discovery and development. nih.gov Applying these integrated approaches to the study of this compound could fast-track its journey from a natural product to a potential therapeutic lead. This includes using high-throughput screening methods to test libraries of this compound derivatives against various biological targets.

Finally, the study of this compound within a translational research framework could lead to a better understanding of the complex interactions between natural products and biological systems, paving the way for the development of more effective and evidence-based herbal medicines. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.